molecular formula C10H10O2 B1643427 3(2h)-benzofuranone,4-ethyl-

3(2h)-benzofuranone,4-ethyl-

Cat. No.: B1643427
M. Wt: 162.18 g/mol
InChI Key: DTNWPKGBTPWANV-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone,4-ethyl- (IUPAC: 4-ethyl-3(2H)-benzofuranone) is a substituted benzofuranone derivative characterized by a fused benzene and furan ring system with a ketone group at position 3 and an ethyl substituent at position 3. The compound’s structure imparts distinct physicochemical properties, including polarity, solubility, and reactivity, which are critical for its applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-ethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H10O2/c1-2-7-4-3-5-9-10(7)8(11)6-12-9/h3-5H,2,6H2,1H3

InChI Key

DTNWPKGBTPWANV-UHFFFAOYSA-N

SMILES

CCC1=C2C(=O)COC2=CC=C1

Canonical SMILES

CCC1=C2C(=O)COC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-benzofuranone,4-ethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of 3(2H)-benzofuranone,4-ethyl- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3(2H)-benzofuranone,4-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuranones, dihydrobenzofurans, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3(2H)-benzofuranone,4-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3(2H)-benzofuranone,4-ethyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-ethyl-3(2H)-benzofuranone (hypothetical data inferred from analogs) with structurally similar benzofuranones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Source
4-Ethyl-3(2H)-benzofuranone* 4-Ethyl C₁₀H₁₀O₂ 162.19 N/A Inferred δ(¹H-NMR): ~2.5 (q, CH₂), 1.2 (t, CH₃) Hypothetical
4,6-Dimethyl-3(2H)-benzofuranone 4,6-Dimethyl C₁₀H₁₀O₂ 162.19 N/A δ(¹H-NMR): 2.4 (s, CH₃), δ(13C-NMR): 198.1 (C=O)
5-Methoxy-2-morpholinomethylene-3(2H)-benzofuranone 5-Methoxy, morpholinomethylene C₁₄H₁₅NO₄ 261.27 N/A IR: 1680 cm⁻¹ (C=O), ¹H-NMR: δ 3.7 (m, morpholine)
2-[(4-Methylpiperazino)methylene]-3(2H)-benzofuranone 4-Methylpiperazino C₁₄H₁₆N₂O₂ 244.29 146–147 MS: m/z 274 (M⁺)
2-Hydroxy-2,4-dimethyl-3(2H)-benzofuranone 2-Hydroxy, 2,4-dimethyl C₁₀H₁₀O₃ 178.18 N/A Not cytotoxic (MCF-7 cells, 40 µM)

Key Observations :

  • Melting Points: Piperazino-substituted derivatives (e.g., compound 14b in ) exhibit higher melting points (146–152°C) due to hydrogen bonding and crystallinity, whereas alkyl-substituted analogs (e.g., dimethyl) lack such data .
  • Spectral Signatures: The C=O stretch in IR (~1680 cm⁻¹) and aromatic proton shifts in NMR (δ 6.5–8.0 ppm) are consistent across benzofuranones, but substituents like morpholino or piperazino introduce distinct peaks (e.g., δ 3.7 ppm for morpholine protons) .

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